(R)-Pyrrolidin-2-ylmethanesulfonamide hydrochloride

Description

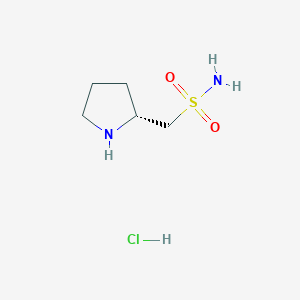

(R)-Pyrrolidin-2-ylmethanesulfonamide hydrochloride is a chiral pyrrolidine derivative featuring a methanesulfonamide substituent and a hydrochloride salt. The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a common scaffold in medicinal chemistry due to its conformational flexibility and ability to engage in hydrogen bonding. The sulfonamide group (-SO₂NH₂) enhances solubility and often confers biological activity, particularly in enzyme inhibition (e.g., carbonic anhydrase, proteases) . The hydrochloride salt form improves stability and bioavailability, a standard practice in pharmaceutical formulations .

Structure

3D Structure of Parent

Properties

IUPAC Name |

[(2R)-pyrrolidin-2-yl]methanesulfonamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O2S.ClH/c6-10(8,9)4-5-2-1-3-7-5;/h5,7H,1-4H2,(H2,6,8,9);1H/t5-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXWOOXPQEVAIDA-NUBCRITNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)CS(=O)(=O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](NC1)CS(=O)(=O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-Pyrrolidin-2-ylmethanesulfonamide hydrochloride typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino alcohols or amino acids.

Attachment of the Methanesulfonamide Group: The methanesulfonamide group is introduced by reacting the pyrrolidine derivative with methanesulfonyl chloride in the presence of a base like triethylamine.

Formation of the Hydrochloride Salt: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the production of ®-Pyrrolidin-2-ylmethanesulfonamide hydrochloride may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the process.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atom of the pyrrolidine ring.

Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrrolidine ring.

Substitution: Nucleophilic substitution reactions are common, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce various derivatives with different functional groups.

Scientific Research Applications

The compound (S)-5-(4-bromophenyl)-2-(pyrrolidin-2-yl)-1H-imidazole, also known as (S)-4-(4-Bromophenyl)-2-(pyrrolidin-2-YL)-1H-imidazole, is a chiral compound that has applications in scientific research, particularly in chemistry, pharmacology, and biochemistry.

Basic Information

- IUPAC Name: 5-(4-bromophenyl)-2-[(2S)-pyrrolidin-2-yl]-1H-imidazole

- Molecular Formula: C13H14BrN3

- Molecular Weight: 365.1 g/mol

- CAS Number: 1255936-24-3

Scientific Research Applications

(S)-5-(4-bromophenyl)-2-(pyrrolidin-2-yl)-1H-imidazole in Chemistry

This compound serves as a building block in organic synthesis. The synthesis of (S)-5-(4-bromophenyl)-2-(pyrrolidin-2-yl)-1H-imidazole typically involves several steps:

- Formation of the Imidazole Ring: This can be achieved through the condensation of a 1,2-diketone with an aldehyde and ammonia or an amine.

- Introduction of the Bromophenyl Group: This step involves the bromination of a phenyl group, which can be carried out using bromine or a brominating agent like N-bromosuccinimide.

- Attachment of the Pyrrolidinyl Group: The pyrrolidinyl group can be introduced through a nucleophilic substitution reaction, where a pyrrolidine derivative reacts with an appropriate leaving group on the imidazole ring.

**(S)-5-(4-bromophenyl)-2-(pyrrolidin-2-yl)-1H-imidazole Mechanism of Action

The compound interacts with specific molecular targets, such as enzymes or receptors. The bromophenyl group may facilitate binding to hydrophobic pockets, while the imidazole ring can participate in hydrogen bonding and coordination with metal ions. The pyrrolidinyl group may enhance the compound’s solubility and bioavailability. The presence of the bromophenyl group imparts unique reactivity and binding properties compared to its analogs because the bromine atom can participate in halogen bonding and influence the compound’s electronic properties, making it distinct from its chloro, fluoro, and methyl counterparts.

Mechanism of Action

The mechanism of action of ®-Pyrrolidin-2-ylmethanesulfonamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and modulate biological activity. The methanesulfonamide group may enhance binding affinity and selectivity by forming hydrogen bonds and other interactions with the target.

Comparison with Similar Compounds

Key Observations :

- Sulfonamide vs. Other Groups : Unlike Sezolamide’s aromatic sulfonamide, the target compound’s aliphatic sulfonamide may reduce off-target binding but limit potency against carbonic anhydrases .

- Chirality : The (R)-configuration in the pyrrolidine ring contrasts with (S)-configured analogues like prilocaine hydrochloride, where stereochemistry dictates receptor selectivity .

Pharmacological Activities

Hydrochloride salts are prevalent in drug development for their enhanced solubility. Comparative pharmacological profiles:

Insights :

- Sulfonamide-containing drugs like Sezolamide inhibit carbonic anhydrase (~nM affinity), whereas non-sulfonamide hydrochlorides (e.g., YM-58790) target receptors with sub-µM efficacy .

Physicochemical Comparison:

Analytical Methods :

- UV-Vis spectroscopy (λmax ~270 nm for sulfonamides) and FTIR (S=O stretching at 1150–1350 cm⁻¹) are standard for quantification and structural validation .

Biological Activity

(R)-Pyrrolidin-2-ylmethanesulfonamide hydrochloride, also known as a pyrrolidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of 214.71 g/mol. The structural features include a pyrrolidine ring which is crucial for its biological activity. The hydrochloride salt form enhances its solubility, making it suitable for various pharmaceutical formulations.

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₅ClN₂O₂S |

| Molecular Weight | 214.71 g/mol |

| Solubility | High (as hydrochloride) |

Preliminary studies suggest that this compound interacts with various neurotransmitter systems, indicating potential applications in treating neurological disorders. Its structural components may facilitate binding to specific receptors involved in neuropharmacology .

Key Mechanisms:

- Neurotransmitter Modulation : Potential interactions with neurotransmitter receptors could modify synaptic transmission.

- Inhibition of Sphingomyelinase : Related compounds have shown promise as inhibitors of neutral sphingomyelinase, which is implicated in neurodegenerative diseases .

Biological Activity and Therapeutic Applications

Research has indicated several areas where this compound may exhibit biological activity:

- Central Nervous System Effects : The compound's ability to modulate neurotransmitter systems positions it as a candidate for treating conditions such as anxiety, depression, and neurodegenerative diseases.

- Anti-inflammatory Properties : Similar sulfonamide derivatives have shown anti-inflammatory effects, suggesting potential applications in inflammatory diseases .

- Antibacterial Activity : Some pyrrolidine derivatives have been identified as inhibitors of bacterial growth, particularly against multidrug-resistant strains .

Case Studies and Research Findings

- Study on Neurodegenerative Models :

- Inhibition of Enzymatic Activity :

- Antimicrobial Properties :

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing (R)-Pyrrolidin-2-ylmethanesulfonamide hydrochloride in a laboratory setting?

- Methodological Answer : Synthesis requires careful control of stereochemistry and reaction conditions. For example, refluxing with concentrated acids (e.g., sulfuric acid) under inert atmospheres can optimize yield, as demonstrated in similar pyrrolidine derivatives . Purification via recrystallization or chromatography is critical to isolate the hydrochloride salt. Reaction intermediates should be monitored using TLC or HPLC to ensure stepwise completion.

Q. How should researchers safely handle and store this compound to prevent degradation or hazards?

- Methodological Answer : Store in airtight, light-resistant containers at 2–8°C to avoid hygroscopic degradation. Use fume hoods and PPE (gloves, lab coats) during handling, as inhalation or skin contact may require immediate decontamination with water and medical consultation . Stability studies under varying pH and temperature conditions are recommended to establish shelf-life parameters.

Q. What spectroscopic methods are most effective for characterizing the purity and structure of this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR confirms stereochemistry and functional groups (e.g., sulfonamide protons at δ 3.1–3.5 ppm) .

- HPLC-MS : Reverse-phase HPLC with MS detection quantifies purity and identifies impurities (e.g., column: C18, mobile phase: acetonitrile/water with 0.1% formic acid) .

- IR : Peaks at ~1150 cm⁻¹ (S=O stretching) and ~3300 cm⁻¹ (N-H) validate structural motifs .

Advanced Research Questions

Q. How can researchers resolve discrepancies in chiral purity measurements obtained from different analytical techniques?

- Methodological Answer : Discrepancies between chiral HPLC and polarimetry may arise from solvent interactions or calibration errors. Validate methods using certified reference standards (e.g., USP-grade chiral columns) and cross-check with X-ray crystallography for absolute configuration confirmation . Statistical tools like Bland-Altman plots can quantify measurement agreement.

Q. What strategies are recommended for optimizing the enantiomeric excess (ee) during asymmetric synthesis?

- Methodological Answer :

- Catalyst Screening : Chiral auxiliaries (e.g., Evans oxazolidinones) or metal catalysts (e.g., Ru-BINAP) enhance stereoselectivity.

- Kinetic Resolution : Monitor reaction progress via in-situ FTIR to terminate at peak ee .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) may improve transition-state stabilization for higher ee .

Q. How does the hydrochloride salt form influence solubility and bioavailability compared to the free base?

- Methodological Answer : The hydrochloride salt increases aqueous solubility via ion-dipole interactions, enhancing dissolution rates. Conduct comparative studies using:

- Solubility Assays : Shake-flask method in buffers (pH 1–7.4).

- Permeability Tests : Caco-2 cell monolayers to simulate intestinal absorption . Bioavailability can be modeled using in vitro-in vivo correlation (IVIVC).

Q. What are the critical steps for validating an HPLC method to quantify trace impurities?

- Methodological Answer :

- Column Selection : Use orthogonal columns (e.g., HILIC and C18) to resolve polar/non-polar impurities .

- Calibration : Linear range (e.g., 0.1–120% of target concentration) with R² > 0.995.

- LOD/LOQ : Determine via signal-to-noise ratios (3:1 for LOD, 10:1 for LOQ) . Include stress testing (heat, light, oxidation) to validate robustness.

Q. How do researchers address conflicting receptor binding assay results caused by solvent polarity or counterion effects?

- Methodological Answer : Standardize assay conditions:

- Solvent Uniformity : Use DMSO stocks diluted to ≤1% in assay buffers to minimize solvent interference.

- Counterion Controls : Compare hydrochloride salt vs. free base in parallel experiments.

- Statistical Analysis : Apply ANOVA to identify significant variables (e.g., p < 0.05) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.